molecular formula C7H6N2O6S B2804560 2-Nitro-4-sulfamoylbenzoic acid CAS No. 29092-31-7

2-Nitro-4-sulfamoylbenzoic acid

Cat. No.: B2804560
CAS No.: 29092-31-7
M. Wt: 246.19
InChI Key: DGRCSZFTPTUQGS-UHFFFAOYSA-N
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Description

2-Nitro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6N2O6S It is characterized by the presence of a nitro group (-NO2) and a sulfamoyl group (-SO2NH2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-sulfamoylbenzoic acid typically involves the nitration of 4-sulfamoylbenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the carboxyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow systems to optimize reaction efficiency and minimize waste. The use of catalysts such as vanadium pentoxide can enhance the nitration process, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitro-4-sulfamoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cPLA2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-nitro-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRCSZFTPTUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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